molecular formula C12H16O4 B13429648 1-(2,3,5-Trimethoxyphenyl)-2-propanone

1-(2,3,5-Trimethoxyphenyl)-2-propanone

Cat. No.: B13429648
M. Wt: 224.25 g/mol
InChI Key: CNZUVGKAENKPKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3,5-Trimethoxyphenyl)-2-propanone is an organic compound that belongs to the class of phenylpropanones It is characterized by the presence of three methoxy groups attached to the benzene ring and a propanone group

Preparation Methods

The synthesis of 1-(2,3,5-Trimethoxyphenyl)-2-propanone can be achieved through several synthetic routes. One common method involves the reaction of 2,3,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding alcohol, which is then oxidized to yield the desired ketone. The reaction conditions typically involve the use of strong oxidizing agents such as potassium permanganate or chromium trioxide .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(2,3,5-Trimethoxyphenyl)-2-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include sodium borohydride for reduction and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,3,5-Trimethoxyphenyl)-2-propanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,3,5-Trimethoxyphenyl)-2-propanone involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can interact with cellular pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-(2,3,5-Trimethoxyphenyl)-2-propanone can be compared with other similar compounds, such as:

    1-(3,4,5-Trimethoxyphenyl)-2-propanone: Differing in the position of the methoxy groups, this compound may exhibit different chemical and biological properties.

    1-(2,4,5-Trimethoxyphenyl)-2-propanone:

Properties

IUPAC Name

1-(2,3,5-trimethoxyphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-8(13)5-9-6-10(14-2)7-11(15-3)12(9)16-4/h6-7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZUVGKAENKPKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=C(C(=CC(=C1)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.